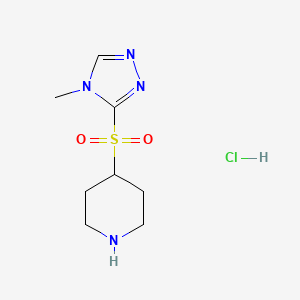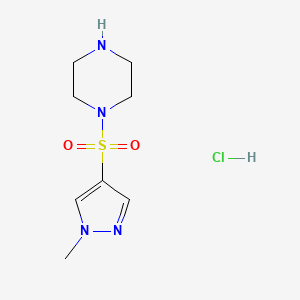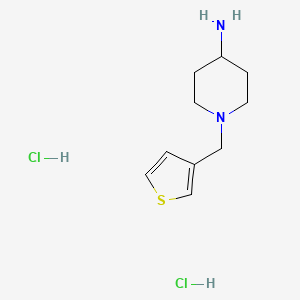
3-Ethinylpyrrolidin
Übersicht
Beschreibung
3-Ethynylpyrrolidine: is an organic compound with the molecular formula C6H9N It is a derivative of pyrrolidine, featuring an ethynyl group attached to the third carbon of the pyrrolidine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethynylpyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology and Medicine: In biological and medicinal research, 3-Ethynylpyrrolidine is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of new therapeutic agents targeting various diseases .
Industry: The compound is also used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hinkle Protocol: One common method for synthesizing 3-Ethynylpyrrolidine involves the Hinkle protocol, which starts from commercially available N-Boc-D-proline methyl ester.
Cu-Catalyzed Cross-Coupling: Another method involves a copper-catalyzed cross-coupling reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation.
Industrial Production Methods: Industrial production methods for 3-Ethynylpyrrolidine typically involve large-scale synthesis using optimized versions of the above-mentioned protocols. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Ethynylpyrrolidine can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form ethylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of 3-Ethynylpyrrolidine.
Reduction: Ethylpyrrolidine.
Substitution: Substituted pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of 3-Ethynylpyrrolidine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting their effects through enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
2-Ethynylpyrrolidine: Similar structure but with the ethynyl group attached to the second carbon.
4-Ethynylpyrrolidine: Ethynyl group attached to the fourth carbon.
Ethylpyrrolidine: Hydrogenated version of 3-Ethynylpyrrolidine.
Uniqueness: 3-Ethynylpyrrolidine is unique due to the position of the ethynyl group on the third carbon, which imparts distinct chemical and physical properties compared to its isomers. This positional difference can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
3-ethynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUIQKBMXNDIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228231-29-5 | |
| Record name | 3-ethynylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 3-ethynylpyrrolidine moiety in spin labels like 5-(2,2,5,5-tetramethyl-3-ethynylpyrrolidine-1-oxyl)-uridine (1) and 5-(2,2,6,6-tetramethyl-4-ethynylpiperidyl-3-ene-1-oxyl)-uridine (2) contribute to their effectiveness in studying oligonucleotide dynamics?
A1: The 3-ethynylpyrrolidine group in these spin labels serves as a rigid linker between the nitroxide spin label (the reporter group) and the uridine base, which is incorporated into the oligonucleotide. This rigid attachment is crucial for their effectiveness in studying oligonucleotide dynamics. Here's why:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone hydrobromide](/img/structure/B1473421.png)



![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)
![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)

![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)


![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)


